Hydroxy Adapalene
Description
Introduction to Hydroxy Adapalene
Chemical Identity and Nomenclature
This compound is a hydroxylated derivative of Adapalene, characterized by the addition of a hydroxyl group (-OH) to the adamantane moiety of its parent compound. Key identifiers include:
This compound is primarily recognized as a process-related impurity in Adapalene synthesis, necessitating stringent quality control measures in pharmaceutical manufacturing.
Historical Development and Discovery
This compound emerged as a byproduct during the synthesis of Adapalene, particularly in reactions involving Friedel-Crafts alkylation or coupling processes. Key milestones include:
Synthetic Identification :
- This compound was first isolated during the optimization of Adapalene’s synthesis, where hydroxylation of the adamantane ring occurred under specific reaction conditions.
- Patents (e.g., US7345189B2, CN101033190B) describe synthetic routes for Adapalene that inadvertently generate hydroxylated derivatives, highlighting the need for impurity profiling.
Regulatory Recognition :
Relation to Adapalene: Structural and Functional Context
This compound shares a core structure with Adapalene but differs in the hydroxylation of its adamantane ring. This modification impacts its physicochemical and biological properties:
Structural Analysis
The hydroxylation at the C3 position of the adamantane ring alters electronic and steric properties:
- Electronic Effects : The -OH group introduces polarity, potentially affecting receptor binding compared to Adapalene’s lipophilic adamantane moiety.
- Steric Considerations : The hydroxyl group may hinder interactions with retinoic acid receptors (RARs) due to increased steric bulk.
Functional Implications
While this compound’s biological activity remains understudied, its structural similarity suggests:
Properties
IUPAC Name |
6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-32-25-7-6-22(20-2-3-21-10-23(26(29)30)5-4-19(21)9-20)11-24(25)27-12-17-8-18(13-27)15-28(31,14-17)16-27/h2-7,9-11,17-18,31H,8,12-16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFMDETWRVTMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)(C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-76-5 | |
| Record name | Adapalene impurity B [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYADAPALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6482CJV0PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
A pivotal method involves the Suzuki-Miyaura coupling between methyl 6-tosyl-naphthalene-2-carboxylate and 4-methoxy-3-adamantyl-phenylboronic acid. This reaction employs a nickel(II) chloride catalyst complexed with tris(hydroxypropyl)phosphine in a tetrahydrofuran (THF)-water solvent system. Key parameters include:
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Catalyst : NiCl₂ with tris(hydroxypropyl)phosphine (1:6 molar ratio)
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Base : Potassium carbonate or phosphate
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Temperature : Reflux (~66°C) for 24 hours
The reaction mechanism proceeds via oxidative addition of the aryl tosylate to nickel, transmetallation with the boronic acid, and reductive elimination to form the biaryl intermediate.
Optimization of Reaction Conditions
Variants of this method substitute the phosphine ligand (e.g., tri(cyclohexyl)phosphine) or adjust the solvent ratio (THF:water = 7:1). Higher yields (90%) are achieved with excess boronic acid (1.3 equiv) and potassium phosphate as the base. Post-reaction workup involves pH adjustment to <7 with acetic acid, followed by crystallization at 15°C.
Hydrolysis of Adapalene Methyl Ester
Alkaline Hydrolysis to Sodium Salt
The methyl ester intermediate is hydrolyzed using sodium hydroxide (50% w/w) in a THF-water mixture under reflux for 6 hours. This step achieves 94% yield of adapalene sodium salt, which is isolated via distillation of THF and recrystallization at 80°C.
Critical Parameters :
Acidification to Adapalene Free Acid
The sodium salt is converted to adapalene by dropwise addition into 3% acetic acid at 60–70°C, precipitating the free acid with 95% yield. This step avoids esterification by maintaining temperatures below 40°C during neutralization.
Alternative Synthetic Routes
Zinc-Mediated Negishi Coupling
A Chinese patent (CN101033190B) outlines a route using organozinc intermediates:
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Zinc Activation : 2-(1-adamantyl)-4-bromoanisole reacts with zinc dust in THF.
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Cross-Coupling : The organozinc reagent couples with methyl 6-bromo-2-naphthoate using NiCl₂/DPPE (1,2-bis(diphenylphosphino)ethane) at 60°C.
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Hydrolysis : Saponification with potassium hydroxide yields adapalene (total yield: 65%).
Advantages :
Grignard Reagent-Based Synthesis
An earlier method forms a Grignard reagent from 2-(1-adamantyl)-4-bromoanisole, which is transmetallated with ZnCl₂ and coupled with methyl 6-bromo-2-naphthoate. However, this approach suffers from low yields (≤50%) due to moisture sensitivity and side reactions.
Purity and Crystallization Techniques
Recrystallization Solvents
Adapalene is purified using:
Analytical Standards
High-performance liquid chromatography (HPLC) confirms purity >99.95%, with residual solvents (THF, toluene) below ICH Q3C limits.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | NiCl₂/phosphine | 78–90% | >99.5% | Moderate |
| Negishi Coupling | NiCl₂/DPPE | 65% | >99% | Low |
| Grignard-Based Synthesis | Mg/ZnCl₂ | ≤50% | 95% | High |
Industrial-Scale Production
Galderma’s Patented Process
Galderma’s manufacturing protocol (EP1707555B1) uses:
Chemical Reactions Analysis
Types of Reactions
Hydroxy Adapalene can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Treatment of Acne Vulgaris
Hydroxy adapalene is primarily recognized for its effectiveness in treating acne vulgaris. Clinical studies have demonstrated significant reductions in both inflammatory and non-inflammatory lesions. For instance, a double-blinded, randomized study showed that patients using this compound experienced a notable decrease in lesion counts compared to those using a vehicle control .
Efficacy Comparison
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects, which are crucial for managing acne. The mechanism involves the inhibition of lipooxygenase activity and modulation of oxidative metabolism of arachidonic acid, leading to reduced inflammation . This property not only aids in acne treatment but also positions this compound as a potential therapeutic agent for other inflammatory skin conditions.
Treatment of Photoaging
Recent studies have highlighted the role of this compound in treating photoaging. Its ability to inhibit melanogenesis makes it beneficial for conditions such as melasma and post-inflammatory hyperpigmentation . A study noted the depigmenting effects of this compound on acanthosis nigricans, indicating its versatility beyond acne treatment .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its application in formulations designed for intravenous administration has shown potential benefits in treating neurodegenerative diseases . Although this area requires further exploration, initial findings are promising.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound analogs exhibit significant antibacterial activity, which could be leveraged for developing new antimicrobial therapies .
Synergistic Effects with Other Agents
The combination of this compound with other active pharmaceutical ingredients (APIs) has shown enhanced efficacy. For example, when used with benzoyl peroxide, it significantly improves treatment outcomes for moderate to severe inflammatory acne . This synergistic effect expands the therapeutic options available for patients.
Case Studies and Clinical Trials
Numerous clinical trials support the applications of this compound:
- Study on Acne Treatment : A multicenter trial involving over 600 participants demonstrated that this compound 0.3% gel was superior to lower concentrations and comparable treatments in reducing acne lesions while maintaining a favorable safety profile .
- Photoaging Treatment : In a case study focusing on photoaging, patients treated with this compound reported improvements in skin texture and pigmentation after consistent use over several weeks .
Mechanism of Action
The mechanism of action of Hydroxy Adapalene involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the tricyclic and naphthalene moieties can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Adapalene
Structural and Mechanistic Differences
- Adapalene : 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Binds RARβ/γ, modulating sebocyte differentiation and inflammation .
- Hydroxy Adapalene: Replaces the 4'-methoxy group with a hydroxy group, shifting selectivity to RARγ. This receptor-independent mechanism upregulates p21waf1/cip1, inhibiting cyclin-CDK complexes and inducing apoptosis in breast carcinoma and leukemia cells .
Comparison with Tretinoin
| Parameter | This compound | Adapalene | Tretinoin |
|---|---|---|---|
| Receptor Selectivity | RARγ | RARβ/γ | Pan-RAR (α, β, γ) |
| Potency | High (cancer cell lines) | Moderate (acne) | High (acne, photoaging) |
| Irritation Potential | Unknown | Low | High |
| Clinical Use | Preclinical | Acne (0.1%, 0.3% gels) | Acne, photoaging |
Table 1: Receptor selectivity and therapeutic profiles of retinoids .
Combination Therapies
Adapalene’s efficacy is enhanced in fixed-dose combinations with BPO (2.5%–5%):
- 0.3% Adapalene/2.5% BPO : 3× higher percutaneous absorption vs. 0.1% formulation, correlating with superior lesion reduction .
Related Compounds and Impurities
Adapalene synthesis generates related impurities critical for quality control:
| Compound | Structure | Role |
|---|---|---|
| Related Compound A | Methyl 6-bromo-2-naphthoate | Brominated intermediate |
| Related Compound B | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | Esterification byproduct |
| Related Compound C | 2-(adamant-1-yl)methoxybenzene | Adamantyl ether derivative |
| Related Compound D | 4,4'-dimethoxy-3,3'-di(adamant-1-yl)biphenyl | Dimerization impurity |
Table 2: Key impurities in Adapalene synthesis .
Analytical methods (HPLC) quantify these impurities to ensure <3% total, maintaining drug safety .
Biological Activity
Hydroxy adapalene, a derivative of adapalene, is a third-generation topical retinoid primarily used in the treatment of acne vulgaris. Its biological activity encompasses various mechanisms, including anti-inflammatory, comedolytic, and immunomodulatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound exhibits several key biological activities:
- Anti-inflammatory Effects : this compound modulates inflammatory pathways by inhibiting lipoxygenase activity and reducing the production of leukotrienes. This leads to decreased inflammation in the skin, which is crucial for managing acne vulgaris .
- Comedolytic Activity : The compound promotes the normalization of keratinization within the pilosebaceous unit, preventing the formation of comedones (clogged pores) and reducing acne lesions .
- Immunomodulatory Effects : this compound has been shown to inhibit chemotaxis of polymorphonuclear leukocytes and reduce the expression of toll-like receptor 2 (TLR-2) on human monocytes, contributing to its anti-inflammatory properties .
- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications beyond dermatology .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in treating acne vulgaris. A notable study involving 100 patients demonstrated significant reductions in both inflammatory and non-inflammatory lesions after treatment with this compound combined with clindamycin or benzoyl peroxide. The results are summarized in Table 1.
| Treatment Group | Reduction in Non-Inflammatory Lesions (%) | Reduction in Inflammatory Lesions (%) | Complete Clearance Rate (%) |
|---|---|---|---|
| This compound + Clindamycin | 95.54 | 54 | 52 |
| This compound + Benzoyl Peroxide | 90+ | 62 | 70 |
Table 1: Efficacy of this compound in Clinical Studies
Case Studies
- Long-term Efficacy Study : A study conducted over 52 weeks with patients using this compound gel reported over 75% median reduction in total lesion counts. Patients experienced minimal side effects, highlighting its safety profile compared to other retinoids .
- Combination Therapy : In a randomized controlled trial comparing this compound with benzoyl peroxide against standard treatments, patients showed significant improvement in lesion counts as early as two weeks into treatment .
Research Findings
Recent investigations have expanded on the biological activity of this compound:
- Cellular Studies : In vitro studies revealed that this compound inhibits cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines. This suggests its potential use as an adjunct therapy in oncology .
- Molecular Mechanisms : Molecular docking studies indicate that this compound binds selectively to retinoic acid receptors (RARs), particularly RAR-γ and RAR-β, which are crucial for modulating gene transcription related to skin cell differentiation and inflammation .
Q & A
Q. How can researchers ensure reproducibility in large-scale this compound studies?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
